molecular formula C10H13NO2 B113478 N-(3-methoxy-2-methylphenyl)acetamide CAS No. 50868-74-1

N-(3-methoxy-2-methylphenyl)acetamide

Cat. No.: B113478
CAS No.: 50868-74-1
M. Wt: 179.22 g/mol
InChI Key: KBZPZOAJAWIYDL-UHFFFAOYSA-N
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Description

N-(3-methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol It is a derivative of acetamide, where the acetamide group is substituted with a 3-methoxy-2-methylphenyl group

Scientific Research Applications

N-(3-methoxy-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-2-methylphenyl)acetamide can be achieved through the acylation of 3-methoxy-2-methylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Mixing 3-methoxy-2-methylaniline with acetic anhydride or acetyl chloride.
  • Heating the mixture to the desired temperature.
  • Adding a catalyst or acid/base to promote the reaction.
  • Purifying the product through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of N-(3-hydroxy-2-methylphenyl)acetamide.

    Reduction: Formation of N-(3-methoxy-2-methylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to enzymes or receptors, thereby modulating their activity.
  • Interfering with cellular signaling pathways.
  • Inducing or inhibiting the expression of certain genes.

The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-methoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)acetamide: Similar structure but with the methoxy group in the ortho position.

    N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in the para position.

    N-(3-methylphenyl)acetamide: Similar structure but without the methoxy group.

Uniqueness: this compound is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-methoxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-9(11-8(2)12)5-4-6-10(7)13-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZPZOAJAWIYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507735
Record name N-(3-Methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50868-74-1
Record name N-(3-Methoxy-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50868-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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